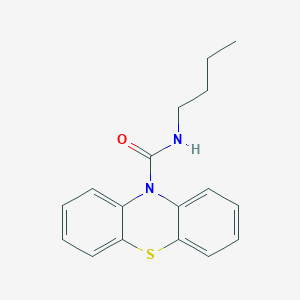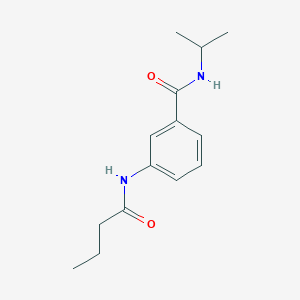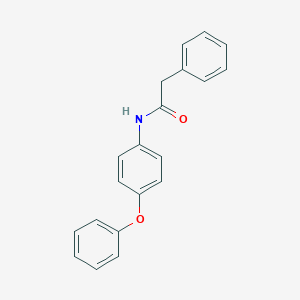
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone is a compound characterized by the presence of a pyrrolidine ring attached to a phenylcyclopentanecarbonyl group
Méthodes De Préparation
The synthesis of (1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone typically involves the reaction of pyrrolidine with 1-phenylcyclopentanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds, leading to the formation of new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenylcyclopentanecarbonyl group can enhance binding affinity and specificity through hydrophobic interactions and steric effects.
Comparaison Avec Des Composés Similaires
(1-Phenylcyclopentyl)-pyrrolidin-1-ylmethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which also feature the pyrrolidine ring but differ in their functional groups and biological activities.
Cyclopentanecarbonyl derivatives: Compounds like cyclopentanecarboxylic acid and its esters share the cyclopentane core but differ in their substituents and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
(1-phenylcyclopentyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21NO/c18-15(17-12-6-7-13-17)16(10-4-5-11-16)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
Clé InChI |
YBTOBRMLOQSMNU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B269412.png)
![N-(tert-butyl)-2-{[(ethylamino)carbothioyl]amino}benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)



![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
![3,3-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B269430.png)

